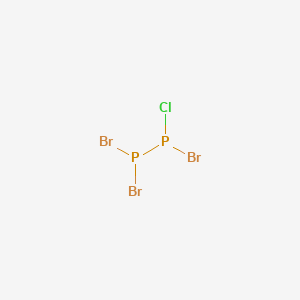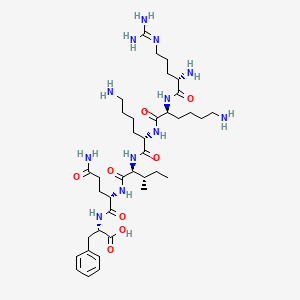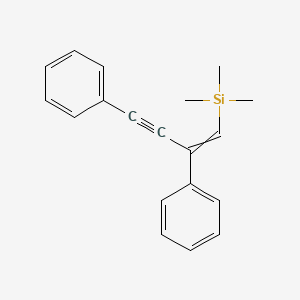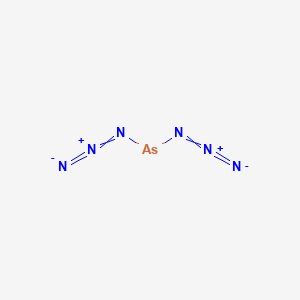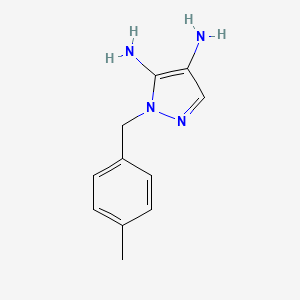
4,5-diamino-1-(4-methylbenzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two amino groups at positions 4 and 5, and a 4-methylbenzyl group attached to the nitrogen at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-1-(4-methylbenzyl)-1H-pyrazole typically involves the reaction of 4-methylbenzylhydrazine with a suitable diketone or ketoester. One common method is the cyclization of 4-methylbenzylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,5-diamino-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound can also interact with DNA and RNA, affecting their function and stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diamino-1,2,4-triazole: Another heterocyclic compound with similar amino group positioning but different ring structure.
4,4’-Dimethylbiphenyl: A compound with a similar benzyl group but lacking the pyrazole ring and amino groups.
Uniqueness
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both amino and benzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
157469-54-0 |
|---|---|
Fórmula molecular |
C11H14N4 |
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)methyl]pyrazole-3,4-diamine |
InChI |
InChI=1S/C11H14N4/c1-8-2-4-9(5-3-8)7-15-11(13)10(12)6-14-15/h2-6H,7,12-13H2,1H3 |
Clave InChI |
BYYOWEYWJDNTBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=C(C=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


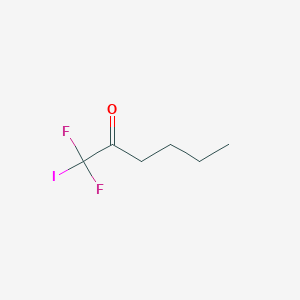
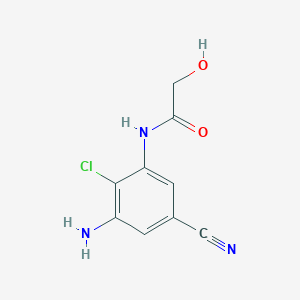
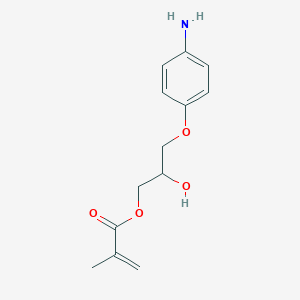
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
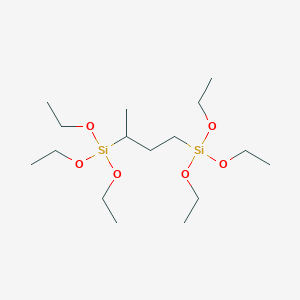
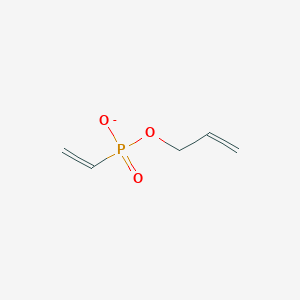

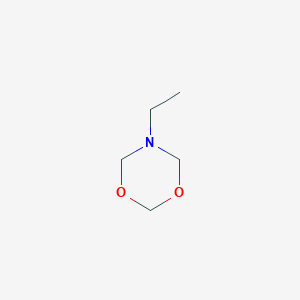
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
